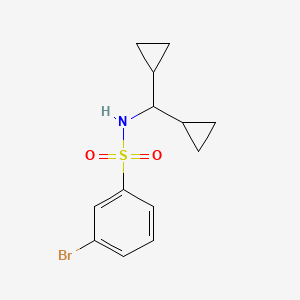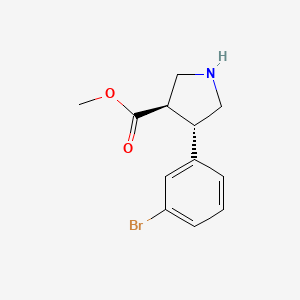
trans-Methyl-4-(3-bromophenyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a bromophenyl group and a carboxylate ester, which may contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Bromophenyl Group: This step may involve a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.
Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: The bromophenyl group may participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a ligand in biochemical studies or as a probe in molecular biology.
Industry: Could be used in the production of advanced materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
rel-Methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate: Lacks the bromine substituent, which may affect its reactivity and biological activity.
rel-Methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate: The position of the bromine atom is different, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the bromophenyl group in rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate may confer unique reactivity and selectivity in chemical reactions. Additionally, the chiral nature of the compound could result in specific interactions with biological targets, making it valuable in drug development and other applications.
特性
分子式 |
C12H14BrNO2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC名 |
methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m1/s1 |
InChIキー |
ZMYRJTJFKAEHHZ-MNOVXSKESA-N |
異性体SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC(=CC=C2)Br |
正規SMILES |
COC(=O)C1CNCC1C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


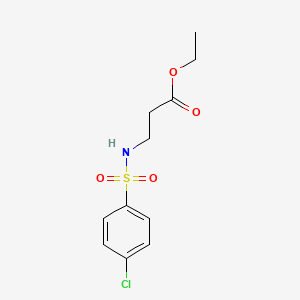

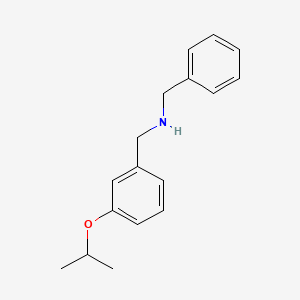
![7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B14904495.png)
![n-(5-Methylthiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14904499.png)
![3-allyl-8-aminobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14904505.png)

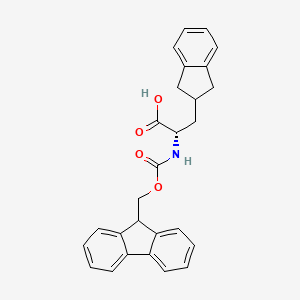
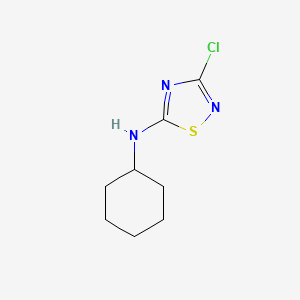
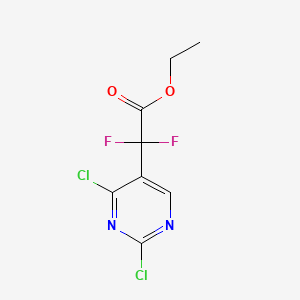

![N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine](/img/structure/B14904529.png)
